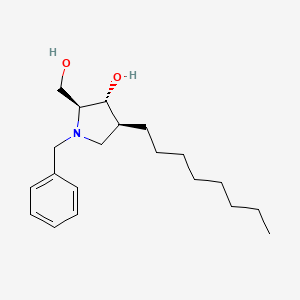
N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is an organic compound known for its unique structure and properties. It features a combination of cyclohexyl and methylphenyl groups attached to an imidodicarbonic diamide core. This compound is often used in various chemical reactions and has applications in different scientific fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide typically involves the reaction of cyclohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclohexylamine+2-Methylphenyl isocyanate→N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction is typically conducted at elevated temperatures and may require catalysts to increase the reaction rate and yield. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.
Reduction: This compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide oxide, while reduction could produce N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide amine.
Aplicaciones Científicas De Investigación
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N-Dimethyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide: Similar structure but with dimethyl groups instead of cyclohexyl groups.
Uniqueness: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is unique due to its specific combination of cyclohexyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where stability and specific reactivity are required.
Propiedades
Número CAS |
919775-34-1 |
|---|---|
Fórmula molecular |
C21H31N3O2 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
1,1-dicyclohexyl-3-[(2-methylphenyl)carbamoyl]urea |
InChI |
InChI=1S/C21H31N3O2/c1-16-10-8-9-15-19(16)22-20(25)23-21(26)24(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3,(H2,22,23,25,26) |
Clave InChI |
FYAZROUHXZICAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NC(=O)N(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
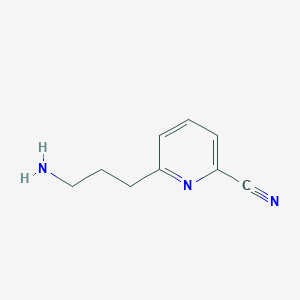
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
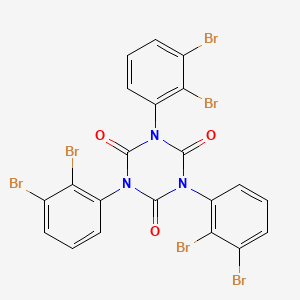
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
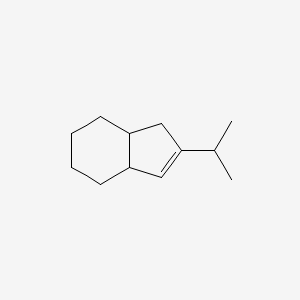
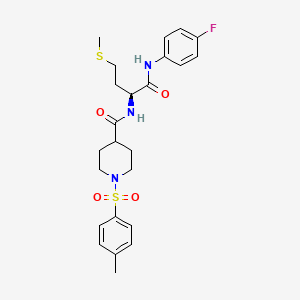
![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)
